Probucol

Cardio-Oncology Heart Failure Oxidative Stress

Probucol is the only lipid-modifying agent that simultaneously lowers LDL-C (~10–20%) and HDL-C (~20–30%) while providing potent, independent antioxidant and anti-inflammatory activity. Unlike statins or fibrates, its unique dithio-bisphenol scaffold is indispensable for research where oxidative stress and HDL metabolism are primary variables—including adriamycin-induced heart failure models, diabetic oxidative stress, and mechanistic cholesterol efflux studies (ABCA1/ABCG1). No alternative compound replicates this dual pharmacodynamic signature.

Molecular Formula C31H48O2S2
Molecular Weight 516.8 g/mol
CAS No. 23288-49-5
Cat. No. B1678242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProbucol
CAS23288-49-5
SynonymsProbucol;  Lorelco;  Biphenabid;  Bisphenabid;  Lesterol;  Lurselle;  Superlipid;  Biphenabid;  DH 581;  DH-581;  DH581;  Hoechst Brand of Probucol; 
Molecular FormulaC31H48O2S2
Molecular Weight516.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3
InChIKeyFYPMFJGVHOHGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.18e-05 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Probucol (CAS 23288-49-5): A Unique Lipid-Lowering Agent for Advanced Cardiovascular Research and Procurement


Probucol is a lipid-regulating agent structurally dissimilar to other known agents in its class, featuring a distinctive bis-tertiary butyl phenyl scaffold linked by a dithio-bisphenol bridge [1]. Unlike statins or fibrates, its pharmacodynamic profile is uniquely characterized by the dual ability to lower both LDL and HDL cholesterol while exerting potent, independent antioxidant and anti-inflammatory effects [1]. This unique combination of activities, which is not replicated by other first-line lipid-lowering drugs, makes probucol a critical tool for studying complex disease models where oxidative stress and inflammation are central pathologies [2].

Why Probucol Cannot Be Replaced: The Critical Distinction of Dual LDL/HDL Modulation and Antioxidant Activity


Procurement substitution with other lipid-lowering agents like statins (e.g., atorvastatin, lovastatin) or fibrates is not scientifically equivalent due to probucol's unique pharmacodynamic signature. While statins potently lower LDL-cholesterol by inhibiting HMG-CoA reductase, they do not possess the same intrinsic antioxidant capacity and generally increase or stabilize HDL [1]. Conversely, probucol is the only agent known to consistently lower HDL-C levels by 20-30% while also reducing LDL-C by 10-20% [1]. This HDL-lowering effect is coupled with an enhancement of reverse cholesterol transport via mechanisms involving CETP and SR-BI, a pathway not engaged by standard lipid-lowering therapies [2]. Therefore, for research applications specifically modeling conditions where HDL metabolism is a primary variable or where potent, lipid-soluble antioxidant activity is required in addition to cholesterol reduction, no in-class or alternative compound can serve as a direct functional substitute [3].

Probucol Procurement Guide: Quantified Differentiation Against Closest Comparators


Superior In Vivo Protection Against Adriamycin-Induced Cardiomyopathy Compared to Lovastatin

In a direct head-to-head study in a rat model of adriamycin-induced cardiomyopathy, probucol provided complete protection against the development of congestive heart failure, whereas lovastatin only attenuated the changes [1]. Probucol's unique combination of antioxidant and lipid-lowering properties, specifically its ability to improve glutathione peroxidase activity and reduce lipid peroxidation, was identified as the differentiating factor, as lovastatin had no effect on these oxidative stress markers [1].

Cardio-Oncology Heart Failure Oxidative Stress

Greater Reduction in Systemic Oxidative Stress Biomarker 8-OHdG vs. Atorvastatin

In a randomized clinical trial comparing probucol (500 mg/day) and atorvastatin (10 mg/day) in diabetic patients with hypercholesterolemia, both drugs reduced urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of systemic oxidative stress [1]. However, in patients with high baseline oxidative stress (8-OHdG > 10 ng/mg Cr), probucol treatment resulted in a significantly lower final 8-OHdG level (6.67 ± 2.2 ng/mg Cr) compared to atorvastatin (9.2 ± 3.4 ng/mg Cr) after 3 months [1].

Oxidative Stress Diabetes Clinical Biomarkers

Weaker Inhibition of ABCA1-Mediated Cholesterol Efflux Compared to Succinobucol (AGI-1067)

In vitro studies comparing probucol to its analogue succinobucol (AGI-1067) on cholesterol efflux pathways revealed a key mechanistic difference [1]. While both compounds inhibit ABCA1-mediated cholesterol efflux, a process linked to HDL maturation, AGI-1067 was a stronger inhibitor than probucol [1]. This indicates that structural modifications can fine-tune the compound's interaction with cholesterol transporters.

Cholesterol Efflux HDL Metabolism ABCA1 Transporter

Key Research Applications for Procuring Probucol Based on Verified Differentiation


Cardio-Oncology: Prevention of Chemotherapy-Induced Cardiotoxicity

Probucol is uniquely suited for in vivo models of adriamycin (doxorubicin)-induced heart failure. As demonstrated, it provides complete protection against the development of CHF by addressing both the drug-induced dyslipidemia and the severe oxidative stress [1]. Lovastatin and other statins, which lack this potent antioxidant activity, fail to provide this complete protection, making probucol the essential compound for this specific research application [1].

Diabetic Cardiovascular Complications: Modeling Systemic Oxidative Stress

In clinical or translational research focused on diabetic populations with high oxidative stress, probucol is the preferred agent for achieving superior reductions in biomarkers like urinary 8-OHdG [1]. This application leverages probucol's unique differentiation over atorvastatin, which, despite being a more potent LDL-C reducer, does not provide the same magnitude of oxidative stress reduction [1].

Reverse Cholesterol Transport (RCT) and HDL Biology Studies

For mechanistic investigations into cholesterol efflux pathways, probucol and its specific analogues (e.g., succinobucol/AGI-1067) are indispensable tools [1]. Their distinct and graded effects on ABCA1 and ABCG1 transporters allow researchers to pharmacologically dissect the contributions of these pathways to HDL function and atherogenesis, a level of control not possible with other lipid-modifying drugs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Probucol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.